molecular formula C11H10N6O B2899827 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one CAS No. 1202977-88-5

6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one

Cat. No.: B2899827
CAS No.: 1202977-88-5
M. Wt: 242.242
InChI Key: GDNIPTDWROQATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is a fused heterocyclic compound synthesized via the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform under reflux, catalyzed by triethylamine . Its structure was confirmed through spectral analysis (¹H NMR, ¹³C NMR), elemental analysis, and single-crystal X-ray diffraction .

Properties

IUPAC Name

3-anilino-6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-7-9(18)13-11-15-14-10(17(11)16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNIPTDWROQATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2NC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class have been used as energetic materials, suggesting that they may interact with chemical or physical processes to release energy.

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their insensitivity towards external stimuli and good detonation performance. This suggests that the compound may interact with its targets to release energy in a controlled manner.

Result of Action

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent detonation performance, suggesting that the compound may cause significant changes at the molecular and cellular level when it interacts with its targets.

Action Environment

Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability, suggesting that they may be stable and effective in a wide range of environmental conditions.

Biological Activity

The compound 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound often involves microwave-assisted techniques that enhance yield and purity. For instance, studies have demonstrated that various triazole derivatives can be synthesized effectively under microwave irradiation conditions, which significantly reduces reaction times and improves product quality .

Biological Activity Overview

The biological activities of This compound include:

  • Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer models (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
  • Antimicrobial Properties : Various studies highlight the antimicrobial potential of triazole derivatives. The compound's structure allows it to interact with microbial enzymes or cell membranes effectively. For instance, derivatives have shown promising antibacterial and antifungal activities against a range of pathogens .

Anticancer Mechanisms

The anticancer properties of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to This compound have been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic factors (e.g., Bax) and decreasing anti-apoptotic factors (e.g., Bcl-2) .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives is well-documented:

  • Bacterial Inhibition : Studies have reported that certain triazole compounds demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

Recent studies illustrate the effectiveness of triazole derivatives:

  • Cytotoxicity Study : A study involving several triazole derivatives showed that one derivative exhibited an IC50 value of 0.98 µM against A549 lung cancer cells while maintaining lower toxicity towards normal cells .
  • Antimicrobial Evaluation : Another study evaluated a series of triazole compounds against common bacterial strains and found that several exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of 6-Methyl-3-(Phenylamino)-[1,2,4]Triazolo[4,3-b][1,2,4]Triazin-7(1H)-One and Analogues
Compound Name & ID Substituents Synthesis Method Physical Properties (Melting Point, Yield) Biological Activity
Target Compound (e.g., 7h ) 3-(4-Chlorophenyl), 6-methyl, 1-phenyl Hydrazonoyl halides + triazinone in chloroform 245–247 °C, 74% yield Anti-cancer (derivatives )
7f 3-(p-Tolyl), 6-methyl, 1-phenyl Same as target 250–252 °C, 72% yield Not reported
7i 3-(Furan-2-yl), 6-methyl, 1-(4-nitrophenyl) Same as target 269–271 °C, 71% yield Not reported
Compound 4 6-Amino, 3-benzylmercapto Carbon disulfide + hydrazino-triazinone Monoclinic (P21/c), 1.567 g/cm³ density Not reported
1-Methyl-triazolo-triazinone (8) 1-Methyl, no phenylamino Plant isolation (Corydalis impatiens) Not reported No anti-cancer activity
7j 3-(Thiophen-2-yl), 6-methyl, 1-(4-nitrophenyl) Same as target 242–244 °C, 69% yield Not reported
Key Observations:
  • Substituent Influence: The target compound’s phenylamino group at position 3 and methyl at position 6 distinguish it from analogues like 7i (furan substituent) and 7j (thiophene substituent). Electron-withdrawing groups (e.g., 4-chlorophenyl in 7h) enhance thermal stability (higher melting points) .
  • Synthetic Efficiency: The regioselective synthesis method (Shawali and Gomha, 2000) ensures high yields (63–74%) for triazolo-triazinones, contrasting with compound 4’s multi-step synthesis involving carbon disulfide .
  • Crystallography: The target compound’s derivatives (e.g., 7b) crystallize in monoclinic systems (space group P21/n), while compound 4 adopts P21/c, affecting molecular packing and hydrogen bonding .

Pharmacological and Functional Comparisons

  • Biological Target Specificity: Triazolo-triazinones with nitroaryl groups (e.g., 7i, 7j) may exhibit enhanced bioactivity due to improved electron-deficient character, while benzylmercapto groups in compound 4 could alter solubility and binding .

Physicochemical Properties

  • Thermal Stability : Melting points correlate with substituent polarity; 7i (furan, 269–271 °C) > 7h (chlorophenyl, 245–247 °C) > 7j (thiophene, 242–244 °C) .
  • Hydrogen Bonding : Compound 4’s intermolecular N–H⋯N and N–H⋯O bonds stabilize its crystal lattice, whereas the target compound’s derivatives rely on π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.